molecular formula C9H11ClO B8029407 1-Chloro-3-ethoxy-5-methylbenzene

1-Chloro-3-ethoxy-5-methylbenzene

Cat. No.: B8029407
M. Wt: 170.63 g/mol
InChI Key: WIPXKIWMAGWXJZ-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-5-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to introduce the chlorine atom. Subsequently, the ethoxy and methyl groups are introduced through further substitution reactions. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethoxy-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an appropriate solvent.

Major Products Formed:

Scientific Research Applications

1-Chloro-3-ethoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound to understand the behavior of similar aromatic compounds in biological systems.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-5-methylbenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in electrophilic aromatic substitution, the chlorine atom acts as a directing group, influencing the position of incoming substituents on the benzene ring. The ethoxy and methyl groups also play a role in stabilizing reaction intermediates through electron-donating effects .

Comparison with Similar Compounds

    1-Chloro-3-methoxy-5-methylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Chloro-3-ethoxybenzene: Lacks the methyl group, making it less sterically hindered.

    1-Chloro-4-ethoxy-2-methylbenzene: Different substitution pattern on the benzene ring.

Uniqueness: 1-Chloro-3-ethoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (ethoxy and methyl) and electron-withdrawing (chlorine) groups creates a balance that can be exploited in various synthetic applications .

Properties

IUPAC Name

1-chloro-3-ethoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPXKIWMAGWXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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